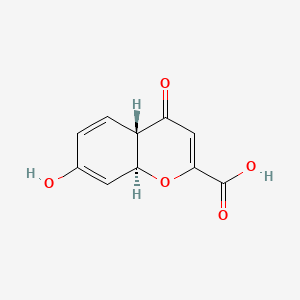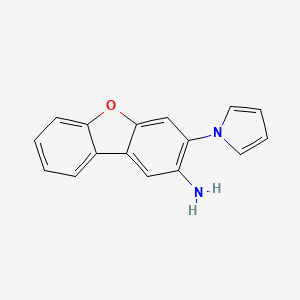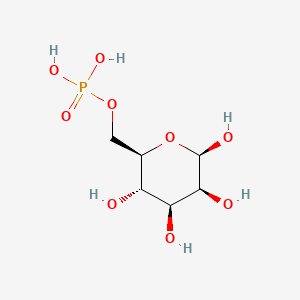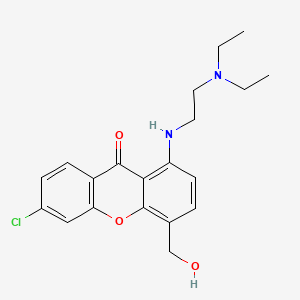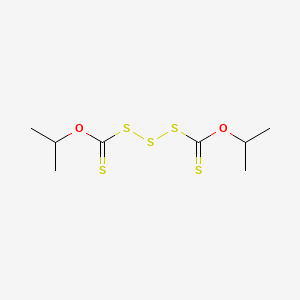![molecular formula C23H40O4 B12796616 1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene CAS No. 32514-66-2](/img/structure/B12796616.png)
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene is a complex organic compound that belongs to the class of polyethers It is characterized by a benzene ring substituted with a nonyl group and a long chain of ethoxyethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene typically involves the reaction of 4-nonylphenol with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process involves multiple steps of ethoxylation, where ethylene oxide is added to the phenol group, resulting in the formation of the polyether chain.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene involves its interaction with various molecular targets. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it effective in disrupting cell membranes and enhancing the solubility of hydrophobic drugs. The polyether chain facilitates the formation of micelles, which can encapsulate and transport active molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: A simpler polyether with similar solubility properties.
1-ethoxy-2-(2-ethoxyethoxy)ethane: Another polyether with comparable chemical behavior.
Uniqueness
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene stands out due to its longer polyether chain and the presence of a nonyl group, which enhances its hydrophobic interactions and makes it more effective in applications requiring amphiphilic properties.
Propriétés
Numéro CAS |
32514-66-2 |
|---|---|
Formule moléculaire |
C23H40O4 |
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene |
InChI |
InChI=1S/C23H40O4/c1-4-6-7-8-9-10-11-12-22-13-15-23(16-14-22)27-21(3)26-20-19-25-18-17-24-5-2/h13-16,21H,4-12,17-20H2,1-3H3 |
Clé InChI |
GBANMXYSFHVOTH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)OC(C)OCCOCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


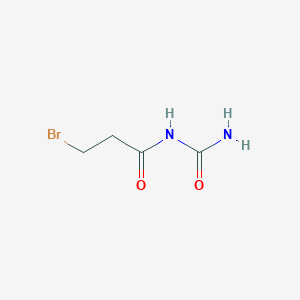
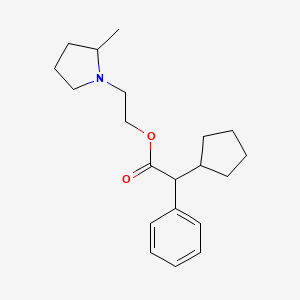
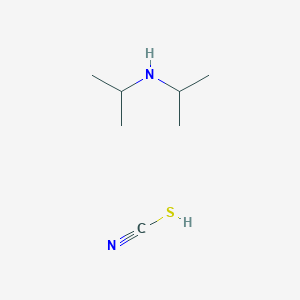

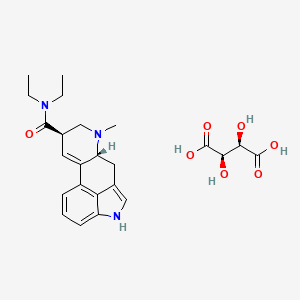
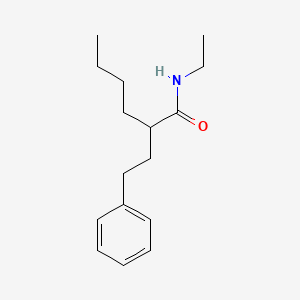
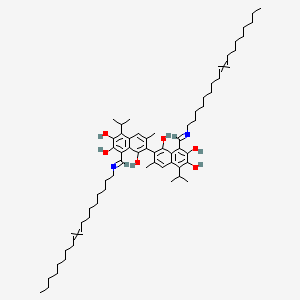
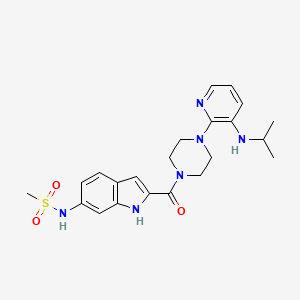
![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)
